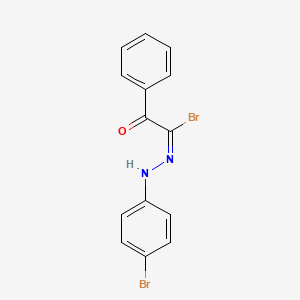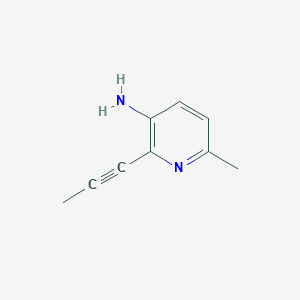
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently applied to this compound.
Major Products
The major products of these reactions depend on the nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted naphthalene derivative.
科学研究应用
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce triflate groups into drug candidates, potentially enhancing their pharmacokinetic properties.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action for 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, stabilizing the transition state and facilitating the departure of the leaving group. This makes the compound highly reactive in nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl chloride
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl bromide
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl iodide
Uniqueness
Compared to its halide counterparts, 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the triflate group’s superior leaving ability. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.
属性
分子式 |
C15H17F3O4S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-14(2,3)21-11-7-8-12-10(9-11)5-4-6-13(12)22-23(19,20)15(16,17)18/h6-9H,4-5H2,1-3H3 |
InChI 键 |
CYFYKZYQDZIUPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)



![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)






